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Compound of Interest

Compound Name: 4-(2-Methyl-4-thiazolyl)phenol

Cat. No.: B1581357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the
compound 4-(2-Methyl-4-thiazolyl)phenol, a molecule of interest in pharmaceutical and
materials science research. Due to the limited availability of experimentally recorded spectra in
public databases, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure
and established spectroscopic principles. This guide also outlines generalized experimental
protocols for acquiring such data, serving as a practical reference for researchers.

Chemical Structure and Properties

o |[UPAC Name: 4-(2-Methyl-1,3-thiazol-4-yl)phenol

Molecular Formula: C10HaNOS

Molecular Weight: 191.25 g/mol

CAS Number: 30686-73-8

Appearance: Expected to be a crystalline solid.

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 4-(2-Methyl-4-thiazolyl)phenol.
These predictions are derived from computational models and analysis of spectral data from
analogous compounds.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~9.5-105 Singlet 1H Ar-OH
~7.7 Doublet 2H Ar-H (ortho to -OH)
~7.3 Singlet 1H Thiazole C5-H
~6.9 Doublet 2H Ar-H (meta to -OH)
~2.7 Singlet 3H -CHs
. 1 13
Chemical Shift (o, ppm) Assignment
~165 Thiazole C2
~157 Phenol C4 (C-OH)
~152 Thiazole C4
~129 Phenol C2 & C6
~125 Phenol C1
~116 Phenol C3 & C5
~115 Thiazole C5
~19 -CHs

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~1610, 1580, 1500 Medium-Strong Aromatic C=C stretch
~1470 Medium Thiazole ring stretch

~1250 Strong C-O stretch (phenolic)

~830 Strong para-disubstituted C-H bend

IableA.ﬂtedmjed_Mass_SmeQmﬂnLData

Relative Intensity (%) Assignment
191 100 [M]* (Molecular lon)
176 20 [M - CHs]*
162 15 [M - CHOJ*
134 20 [M - Cz2H3NS]* (loss of
methylthiazole)
93 40 [CeHsO]*
77 25 [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectral data for
solid phenolic compounds like 4-(2-Methyl-4-thiazolyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube. The choice of
solvent is critical to avoid overlapping signals with the analyte.
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 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

e 'H NMR Acquisition:

o

Acquire a standard one-dimensional proton spectrum.

[¢]

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

o

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[e]

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (typically 0-200 ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the crystalline compound directly onto the ATR
crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty ATR crystal.

[e]

Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe for solid samples or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile)
for techniques like Electrospray lonization (ESI).

lonization: Utilize an appropriate ionization technique. Electron lonization (EIl) is common for
providing detailed fragmentation patterns, while softer ionization methods like ESI or Matrix-
Assisted Laser Desorption/lonization (MALDI) are useful for determining the molecular ion
with minimal fragmentation.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight, or ion trap).

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the
ions and their relative abundances.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the

logical relationship of the spectroscopic techniques in chemical characterization.

Spectroscopic Analysis

Sample Preparation nalysis

Sample Structure Elucidation
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Click to download full resolution via product page

Caption: General workflow for spectral data acquisition and analysis.
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Caption: Relationship of spectroscopic techniques to chemical characterization.

 To cite this document: BenchChem. [Spectral Analysis of 4-(2-Methyl-4-thiazolyl)phenol: A
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[https://www.benchchem.com/product/b1581357#spectral-data-of-4-2-methyl-4-thiazolyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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